An In-depth Technical Guide to Ethylbenzhydramine (CAS 642-58-0)
An In-depth Technical Guide to Ethylbenzhydramine (CAS 642-58-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylbenzhydramine, with the Chemical Abstracts Service (CAS) registry number 642-58-0, is a first-generation antihistamine belonging to the ethanolamine class of drugs. Its chemical name is 2-(diphenylmethoxy)-N,N-diethylethanamine. Structurally, it is an ether, featuring a diphenylmethoxy group attached to a diethylaminoethyl moiety. This compound is primarily recognized for its activity as a nervous system agent, specifically as a histamine H1 receptor antagonist. Its antagonistic action on H1 receptors underlies its utility in mitigating allergic reactions.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of Ethylbenzhydramine is fundamental for its application in research and development. The following table summarizes key computed and, where available, experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C19H25NO | |
| Molecular Weight | 283.415 g/mol | |
| IUPAC Name | 2-(Diphenylmethoxy)-N,N-diethylethanamine | |
| CAS Number | 642-58-0 | |
| Appearance | Solid (predicted) | |
| Boiling Point | 140-142 °C at 0.15 Torr | |
| XLogP3 | 4 | |
| Polar Surface Area (PSA) | 12.5 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 8 | |
| Exact Mass | 283.193614421 Da |
Synthesis of Ethylbenzhydramine
The synthesis of Ethylbenzhydramine is most commonly achieved through the Williamson ether synthesis. This well-established organic reaction involves the coupling of an alkoxide with a primary alkyl halide. In the context of Ethylbenzhydramine synthesis, this translates to the reaction between the sodium salt of benzhydrol (diphenylmethanol) and 2-chloro-N,N-diethylethanamine.
Reaction Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The alkoxide, generated by deprotonating benzhydrol with a strong base, acts as the nucleophile, attacking the electrophilic carbon of the 2-chloro-N,N-diethylethanamine and displacing the chloride leaving group.
Experimental Protocol: Williamson Ether Synthesis
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Deprotonation of Benzhydrol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrol in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
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Alkoxide Formation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium benzhydrolate.
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Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-chloro-N,N-diethylethanamine dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.
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Work-up and Isolation: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product. Purification of Ethylbenzhydramine can be achieved by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Williamson Ether Synthesis of Ethylbenzhydramine.
Mechanism of Action: H1 Receptor Antagonism
Ethylbenzhydramine exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor. As a first-generation antihistamine, it functions as an inverse agonist, binding to the H1 receptor and stabilizing its inactive conformation. This action prevents the binding of histamine, thereby blocking its downstream effects.
Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G proteins. This activation initiates a signaling cascade that leads to the characteristic symptoms of an allergic response. Ethylbenzhydramine, by blocking this initial step, abrogates the entire downstream pathway.
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Histamine Binding and G-protein Activation: Histamine binds to the H1 receptor, inducing a conformational change that activates the associated Gq/11 protein.
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Phospholipase C Activation: The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
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Cellular Response: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the symptoms of allergy.
H1 Receptor Antagonism Pathway Diagram
Caption: Ethylbenzhydramine's blockade of the H1 receptor signaling pathway.
Analytical Methodologies
The quantification and characterization of Ethylbenzhydramine are crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most suitable analytical techniques.
Recommended Analytical Techniques
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) | UV-Vis or Photodiode Array (PDA) |
| GC-MS | Capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) | Helium | Mass Spectrometer (MS) |
General Analytical Workflow Protocol
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Standard and Sample Preparation: Prepare a stock solution of Ethylbenzhydramine reference standard in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution. For formulated products, dissolve and dilute the sample to a suitable concentration.
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Chromatographic Separation (HPLC): Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions. Monitor the separation at a suitable wavelength (determined by UV-Vis scan).
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Chromatographic Separation (GC-MS): Set the GC oven temperature program, injector temperature, and transfer line temperature. Inject the sample. The separated components are then introduced into the mass spectrometer.
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Detection and Quantification: For HPLC-UV, quantify by comparing the peak area of the analyte in the sample to the peak area of the reference standard. For GC-MS, identify the compound by its retention time and mass spectrum. Quantify using a calibration curve generated from the reference standards.
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Method Validation: Validate the analytical method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Pharmacology and Toxicology
Pharmacological Effects
As a first-generation H1 antagonist, Ethylbenzhydramine is expected to exhibit typical antihistaminic effects, including the reduction of allergy symptoms such as sneezing, rhinorrhea, and pruritus. Due to its ability to cross the blood-brain barrier, it is also likely to have sedative and anticholinergic side effects.
Potential Applications
The primary application of Ethylbenzhydramine is in the symptomatic relief of allergic conditions. Its sedative properties may also lend it to use as a short-term sleep aid.
Toxicological Profile
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